Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride
CAS No.: 1258650-19-9
Cat. No.: VC2823736
Molecular Formula: C11H15ClFNO2
Molecular Weight: 247.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258650-19-9 |
|---|---|
| Molecular Formula | C11H15ClFNO2 |
| Molecular Weight | 247.69 g/mol |
| IUPAC Name | methyl 2-(aminomethyl)-3-(2-fluorophenyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C11H14FNO2.ClH/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12;/h2-5,9H,6-7,13H2,1H3;1H |
| Standard InChI Key | KMBRSKMVRCXADR-UHFFFAOYSA-N |
| SMILES | COC(=O)C(CC1=CC=CC=C1F)CN.Cl |
| Canonical SMILES | COC(=O)C(CC1=CC=CC=C1F)CN.Cl |
Introduction
Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride is a chemical compound that has garnered attention in various fields, including medicinal chemistry and materials science. This compound features an amino group, a methyl ester, and a fluorophenyl moiety, contributing to its unique chemical properties and potential biological activities. The hydrochloride salt form enhances its stability and solubility in aqueous environments, making it suitable for research applications.
Biological Activities
Research on similar compounds suggests that Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride may exhibit several biological activities:
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Enzyme Modulation: The compound may modulate the activity of enzymes by interacting with their active sites, potentially leading to altered metabolic pathways.
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Receptor Interactions: It could interact with specific receptors, influencing signaling pathways and potentially leading to pharmacological effects.
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Potential Applications: These interactions make it a candidate for drug development, particularly in areas such as pain management and neurodegenerative diseases.
Research Findings and Applications
| Application Area | Potential Use | Mechanism |
|---|---|---|
| Pain Management | Antinociceptive effects | Modulation of neurotransmitter systems |
| Neurodegenerative Diseases | Neuroprotective effects | Protection against neuronal apoptosis |
| Drug Development | Biochemical probe and lead compound | Interaction with enzymes and receptors |
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